N-hydroxy-1-methyl-1H-Indole-3-carboximidamide
CAS No.: 131012-60-7
Cat. No.: VC4160265
Molecular Formula: C10H11N3O
Molecular Weight: 189.218
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131012-60-7 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.218 |
| IUPAC Name | N'-hydroxy-1-methylindole-3-carboximidamide |
| Standard InChI | InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12) |
| Standard InChI Key | KGVCOKRDOQOGJT-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=CC=CC=C21)C(=NO)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Hydroxy-1-methyl-1H-indole-3-carboximidamide features a fused indole scaffold consisting of a benzene ring (six-membered) and a pyrrole ring (five-membered with nitrogen). The substitution pattern includes:
-
A methyl group at the 1-position of the indole nitrogen.
-
A carboximidamide group at the 3-position, modified with a hydroxylamine (-NHOH) moiety .
The planar indole system and polar hydroxylamine group confer both hydrophobic and hydrophilic properties, enabling interactions with diverse biological targets.
Stereoelectronic Features
The molecule’s electronic distribution is influenced by resonance within the indole ring and the amidine group. The hydroxylamine moiety participates in hydrogen bonding, critical for its bioactivity. Computed molecular descriptors include:
Physicochemical Properties
Key properties derived from PubChem data :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.21 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 82.2 Ų |
| LogP (Octanol-Water) | 1.45 |
The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability and intracellular uptake.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions starting from 1-methylindole precursors. A representative protocol from Spallarossa et al. includes:
Synthesis of 1-Methyl-1H-Indole-3-Carbonitriles
1-Methylindole derivatives react with chlorosulfonyl isocyanate (CSI) in acetonitrile, followed by dimethylformamide (DMF) quenching, yielding carbonitriles (e.g., compound 5a) :
Conversion to N-Hydroxy Carboximidamide
Carbonitriles undergo hydroxylamine hydrochloride treatment in ethanol under reflux to form the target compound :
Analytical Characterization
-
IR Spectroscopy: Absorptions at 1730 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H/O-H stretches) .
-
NMR: NMR signals include δ 3.83 ppm (methyl group) and δ 7.30 ppm (indole aromatic protons) .
Biological Activity and Cytotoxic Effects
In Vitro Cytotoxicity
Studies report dose-dependent cytotoxicity across cancer cell lines:
| Cell Line | IC₅₀ (μM) | Study Reference |
|---|---|---|
| MCF-7 (Breast) | 12.4 | |
| A549 (Lung) | 18.7 | |
| HT-29 (Colon) | 9.8 |
The compound’s potency against HT-29 colon cancer cells highlights its selectivity for gastrointestinal malignancies.
Comparative Analysis with Analogues
Structural modifications significantly influence activity. For example:
-
Nortopsentin Derivatives: Incorporating 1,2,4-oxadiazole rings enhances cytotoxicity (IC₅₀ < 10 μM) .
-
Hydroxylamine Removal: Abolishes activity, underscoring the functional group’s importance.
Mechanism of Action
Biomolecular Interactions
The hydroxylamine group facilitates:
-
DNA Intercalation: Disruption of topoisomerase II activity, inducing DNA strand breaks.
-
Protein Binding: Inhibition of kinase signaling pathways (e.g., PI3K/Akt) via hydrogen bonding with catalytic residues.
Apoptosis Induction
In MCF-7 cells, the compound triggers:
-
Caspase-3/7 Activation: 3.5-fold increase compared to controls.
-
Bax/Bcl-2 Ratio Shift: Pro-apoptotic Bax upregulation (2.8-fold) and anti-apoptotic Bcl-2 downregulation (60%).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume